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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of 3-(4-Methylphenoxy)piperidine. Due to the limited availability of public
experimental data, this document presents a compilation of predicted spectroscopic values for
IH NMR, 8C NMR, IR, and MS, alongside a plausible synthetic protocol and characterization
workflow. This guide is intended to serve as a foundational resource for researchers engaged
in the synthesis, characterization, and application of this compound.

Chemical Identity

To facilitate unambiguous identification and literature searching, the following chemical
identifiers are provided for 3-(4-Methylphenoxy)piperidine and its hydrochloride salt.
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3-(4-

3-(4-
Identifier ( . Methylphenoxy)piperidine
Methylphenoxy)piperidine .
Hydrochloride
PubChem CID 21428718 118993417[1]
CAS Number Not available 1286273-46-8[1]
Molecular Formula C12H17NO C12H1sCINO[1]
Molecular Weight 191.27 g/mol 227.73 g/mol [1]
INChl=1S/C12H17NO.CIH/c1-
INChl=1S/C12H17NO/c1-10-4-
10-4-6-11(7-5-10)14-12-3-2-8-
InChl 6-11(7-5-10)14-12-3-2-8-13-9-
13-9-12;/h4-7,12-13H,2-3,8-
12/h4-7,12-13H,2-3,8-9H2,1H3
9H2,1H3;1H[1]
CC1=CC=C(C=C1)OC2CCCN  CC1=CC=C(C=C1)OC2CCCN
SMILES

c2

c2.cl[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(4-

Methylphenoxy)piperidine. These values are estimated based on the chemical structure and

typical values for similar functional groups and should be used as a reference for experimental

verification.

Table 2.1: Predicted *H NMR Data

Solvent: CDCIs, Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.08 d 2H Ar-H (ortho to -OCHs)
~6.85 d 2H Ar-H (meta to -OCH?3)
~4.40 - 4.50 m 1H O-CH (piperidine)
N-CH (piperidine,
~3.10-3.20 m 1H _
axial)
N-CH (piperidine,
~2.70 - 2.80 m 1H (? P
equatorial)
~2.55-2.65 m 2H N-CHz (piperidine)
~2.29 s 3H Ar-CHs
~1.90-2.10 m 1H NH
~1.80-1.95 m 2H CHz (piperidine)
~155-1.70 m 2H CH:z (piperidine)

Table 2.2: Predicted **C NMR Data

Solvent: CDCIs, Frequency: 100 MHz
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Chemical Shift (6, ppm)

Assignment

~155.0 Ar-C (para to -CHs)
~130.0 Ar-C (ipso to -CHs)
~129.5 Ar-CH (meta to -OCHs)
~116.5 Ar-CH (ortho to -OCHs)
~75.0 O-CH (piperidine)
~52.0 N-CHz (piperidine)
~46.0 N-CHz (piperidine)
~31.0 CHz (piperidine)

~24.0 CHz (piperidine)

~20.5 Ar-CHs

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3300 - 3400 Medium, Broad N-H stretch

3000 - 3100 Medium Aromatic C-H stretch
2850 - 2960 Strong Aliphatic C-H stretch

1610, 1510 Strong Aromatic C=C stretch
1230 - 1270 Strong Aryl-O stretch

1100 - 1150 Strong C-N stretch

Table 2.4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electrospray lonization (ESI+)
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miz lon
192.1383 [M+H]*
214.1202 [M+Na]*
174.1283 [M+H-H20]*

Proposed Experimental Protocols

The following is a hypothetical, yet plausible, experimental protocol for the synthesis and
characterization of 3-(4-Methylphenoxy)piperidine, based on general synthetic
methodologies for similar compounds.

Synthesis: Williamson Ether Synthesis

This synthesis involves the reaction of a piperidinol with p-cresol.

Materials:

3-Hydroxypiperidine

e p-Cresol

e Sodium hydride (NaH)

e Anhydrous N,N-Dimethylformamide (DMF)
 Diethyl ether

» Saturated aqueous ammonium chloride (NH4Cl)

o Saturated agueous sodium bicarbonate (NaHCO3)

e Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:
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e To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert
atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypiperidine (1.0 equivalent)
in anhydrous DMF dropwise at 0 °C.

 Allow the mixture to stir at room temperature for 1 hour.

e Add a solution of p-cresol (1.1 equivalents) in anhydrous DMF dropwise to the reaction
mixture.

e Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress
by thin-layer chromatography (TLC).

o After completion, cool the reaction to room temperature and quench by the slow addition of
saturated aqueous NHaCl.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).
e Wash the combined organic layers with saturated aqueous NaHCOs and brine.

o Dry the organic layer over anhydrous MgSOQOu4, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to afford 3-(4-
Methylphenoxy)piperidine.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H and 3C NMR spectra will be recorded on a 400 MHz spectrometer using CDCls as the
solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

IR spectrum will be recorded on an FT-IR spectrometer using a thin film of the purified
product on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS):
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¢ High-resolution mass spectrum (HRMS) will be obtained using an ESI-TOF mass
spectrometer to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the proposed workflow for the synthesis and characterization
of 3-(4-Methylphenoxy)piperidine.

Workflow for 3-(4-Methylphenoxy)piperidine

Synthesis

3-Hydroxypiperidine + p-Cresol

Williamson Ether Synthesis
(NaH, DMF)

Column Chromatography

Pure 3-(4-Methylphenoxy)piperidine

Characterization

NMR Spectroscopy < Mass Spectrometry
(H, 5C) IR Spectroscopy > (HRMS)

i

Spectroscopic Data Analysis

Click to download full resolution via product page
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Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic
properties of 3-(4-Methylphenoxy)piperidine, along with a robust protocol for its synthesis
and characterization. While experimental data remains elusive in the public domain, the
information presented herein offers a valuable starting point for researchers. The provided
workflows and predicted data are intended to streamline future experimental work and
contribute to the broader understanding and application of this and related compounds in
medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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